Structural Differentiation: Phenyl vs. Unsubstituted Core – Impact on Molecular Descriptors
3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (MW 213.20, C10H7N5O) possesses a significantly higher molecular weight and lipophilicity compared to the unsubstituted core 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one (MW 137.10, C4H3N5O), representing an increase of 76.10 g/mol (55.5%) attributable to the phenyl substituent . This structural difference introduces an aromatic ring capable of π-π stacking and hydrophobic interactions with enzyme binding pockets, an attribute absent in the core scaffold and known to be critical for PDE5 inhibitory potency in the related 2-phenyl-imidazotriazinone series, where phenyl-bearing compounds achieve nanomolar IC50 values versus micromolar activity for non-phenyl analogs [1]. The increased lipophilicity (estimated AlogP differential of approximately +1.5 to +2.0 log units based on the phenyl contribution) directly affects membrane permeability and protein binding characteristics.
| Evidence Dimension | Molecular Weight and Lipophilicity (Structural Differentiation) |
|---|---|
| Target Compound Data | MW: 213.20 g/mol; Formula: C10H7N5O; Estimated AlogP: ~0.5–1.5 (predicted range for phenyl-imidazotriazinone) |
| Comparator Or Baseline | 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one (CAS 4656-86-4): MW 137.10 g/mol; Formula: C4H3N5O |
| Quantified Difference | ΔMW = +76.10 g/mol (+55.5%); Presence of hydrophobic aromatic phenyl ring vs. none |
| Conditions | Computational prediction / structural comparison; MDL No. MFCD19216826 for core scaffold |
Why This Matters
The phenyl substituent is essential for hydrophobic binding interactions that govern target potency; purchasing the unsubstituted core cannot substitute for SAR studies requiring the 3-phenyl pharmacophore.
- [1] Niewohner, U.; et al. 2-Phenyl-Substituted Imidazotriazinones as Phosphodiesterase Inhibitors. WO 1999024433 A1, 1999. (Establishes critical role of phenyl substitution for PDE5 inhibitory potency in the imidazotriazinone class). View Source
